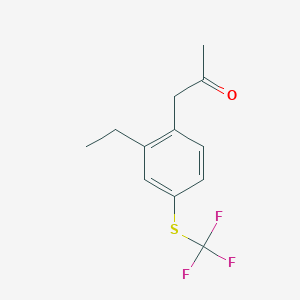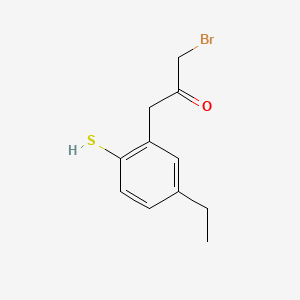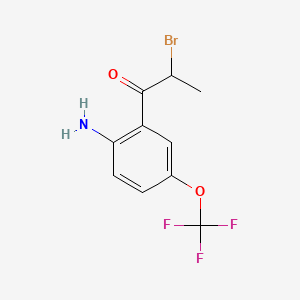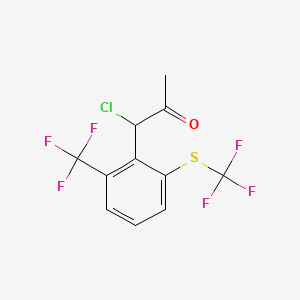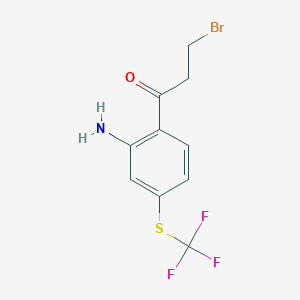
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 2-nitro-4-(trifluoromethylthio)aniline, is synthesized through nitration of 4-(trifluoromethylthio)aniline, followed by reduction of the nitro group to an amino group.
Bromination: The amino compound is then subjected to bromination using bromine or a brominating agent to introduce the bromopropanone moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and scalability.
Análisis De Reacciones Químicas
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and appropriate solvents. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique trifluoromethylthio group imparts desirable properties, such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethylthio group enhances the compound’s binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The bromopropanone moiety can act as an electrophile, facilitating covalent modification of nucleophilic residues in the target.
Comparación Con Compuestos Similares
1-(2-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-1-one can be compared with similar compounds, such as:
1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
1-(2-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-1-one: Contains a trifluoromethyl group instead of a trifluoromethylthio group, affecting its chemical properties and biological activity.
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-1-one: The methylthio group provides different steric and electronic effects compared to the trifluoromethylthio group.
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9BrF3NOS |
|---|---|
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-4-3-9(16)7-2-1-6(5-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2 |
Clave InChI |
WPQFNIRFOGTNQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)N)C(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)
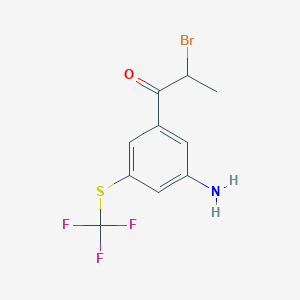

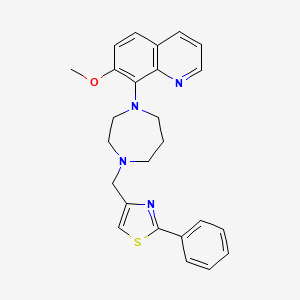
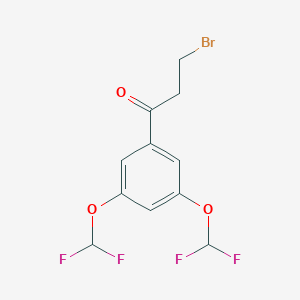
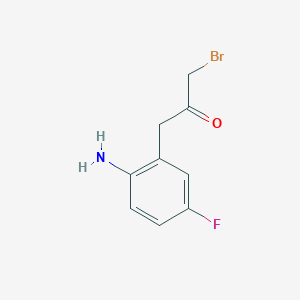
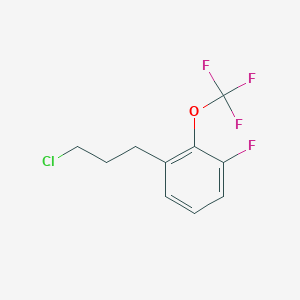
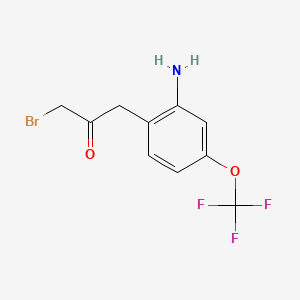
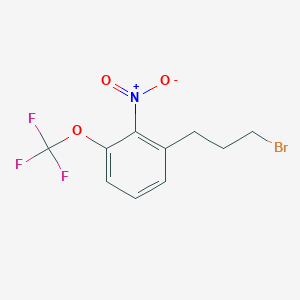
![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
